
17-beta-Estradiol-16,16,17-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isotope labelled derivative of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Scientific Research Applications
Estrogen and Vitamin D Receptors in Bone Marrow-Derived Stromal Cells
17-beta-Estradiol plays a critical role in bone health, as evidenced by research showing its involvement in cytokine regulation, affecting osteoclast development. A study by Bellido et al. (1993) found that 17-beta-Estradiol inhibits cytokine-induced interleukin-6 production in bone marrow-derived stromal cells and osteoblasts. The presence of estrogen receptors in these cells highlights the hormone's importance in bone health and osteoclastogenesis Bellido et al., 1993.
Detection of 17-beta-Estradiol in Environmental Samples
17-beta-Estradiol's environmental presence is a concern due to its effects on the female reproductive system and its carcinogenic potential. Dai and Liu (2017) developed a biosensor for detecting 17-beta-Estradiol in environmental samples, highlighting the importance of monitoring estrogen pollution for public health Dai & Liu, 2017.
Neuroprotective Activity in Neuronal Cells
17-beta-Estradiol demonstrates significant neuroprotective activity, as shown in a study by Behl et al. (1995). It protected mouse hippocampal cell lines from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases like Alzheimer's Behl et al., 1995.
Estrogenic Activity of Plant Flavonoids
Research by Miksicek (1993) expanded the understanding of nonsteroidal estrogens by showing that certain plant flavonoids have estrogenic activity, binding to and activating estrogen receptors. This study underscores the diverse sources and effects of estrogenic compounds in the environment and diet Miksicek, 1993.
Effects on Osteoblastic Cell Line
17-beta-Estradiol directly influences the osteoblastic cell line UMR106, affecting proliferation and alkaline phosphatase activity. The study by Gray et al. (1987) illustrates the hormone's role in bone formation and metabolism, highlighting its potential therapeutic applications in bone health Gray et al., 1987.
Dopamine Receptors in the Caudate-Putamen
Falardeau and Di Paolo (1987) observed that chronic treatment with 17-beta-Estradiol in rats affected dopamine receptors in the caudate-putamen, suggesting the hormone's influence on the central nervous system and its potential implications for neuropsychiatric disorders Falardeau & Di Paolo, 1987.
properties
CAS RN |
79073-37-9 |
|---|---|
Product Name |
17-beta-Estradiol-16,16,17-d3 |
Molecular Formula |
C18H21O2D3 |
Molecular Weight |
275.41 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-28-2 (unlabelled) |
synonyms |
17β-Estradiol; (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3 |
tag |
Estradiol Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



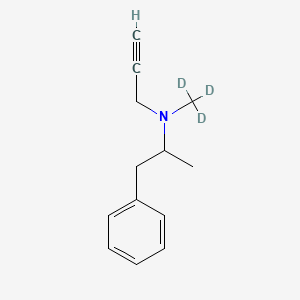
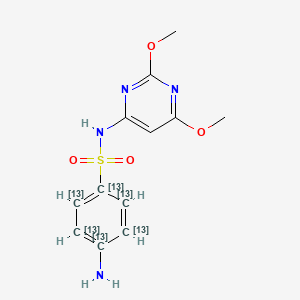
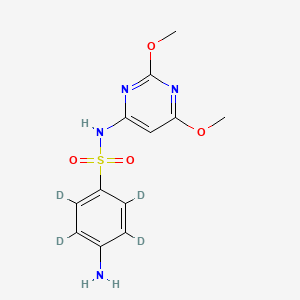
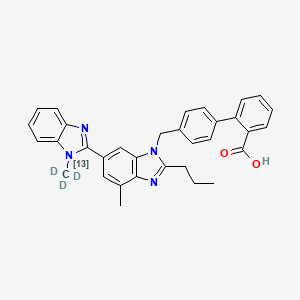
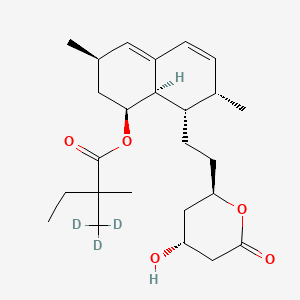



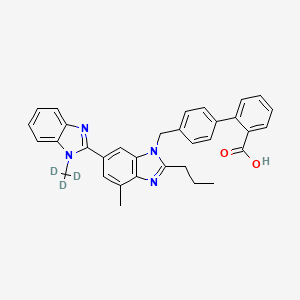
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)